Hif-1|A-IN-7
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Overview
Description
Hif-1|A-IN-7 is a compound known for its role as an inhibitor of hypoxia-inducible factor 1 alpha (HIF-1α). Hypoxia-inducible factor 1 alpha is a transcription factor that plays a crucial role in cellular response to low oxygen levels (hypoxia). It is involved in various physiological and pathological processes, including cancer progression, angiogenesis, and metabolic reprogramming .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hif-1|A-IN-7 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Hif-1|A-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Hif-1|A-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of hypoxia-inducible factor 1 alpha inhibitors.
Biology: Employed in research to understand the role of hypoxia-inducible factor 1 alpha in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where hypoxia-inducible factor 1 alpha plays a critical role in tumor growth and survival.
Mechanism of Action
Hif-1|A-IN-7 exerts its effects by inhibiting the activity of hypoxia-inducible factor 1 alpha. This inhibition occurs through the binding of this compound to the hypoxia-inducible factor 1 alpha protein, preventing its interaction with DNA and subsequent transcriptional activation of target genes. The molecular targets and pathways involved include the hypoxia-inducible factor 1 alpha signaling pathway, which regulates various genes involved in oxygen homeostasis, angiogenesis, and metabolic adaptation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Hif-1|A-IN-7 include:
Ganetespib: A heat shock protein 90 (HSP90) inhibitor that also affects hypoxia-inducible factor 1 alpha signaling.
Topotecan: A topoisomerase inhibitor with activity against hypoxia-inducible factor 1 alpha.
PX-478: A direct inhibitor of hypoxia-inducible factor 1 alpha with potential anti-cancer properties.
Uniqueness
This compound is unique in its specific mechanism of action and high potency as a hypoxia-inducible factor 1 alpha inhibitor. Its ability to selectively target hypoxia-inducible factor 1 alpha makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C26H24N2O3 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
(E)-3-(2,2-dimethyl-8-pyridin-3-ylchromen-6-yl)-N-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C26H24N2O3/c1-26(2)13-12-19-15-18(16-23(25(19)31-26)20-5-4-14-27-17-20)6-11-24(29)28-21-7-9-22(30-3)10-8-21/h4-17H,1-3H3,(H,28,29)/b11-6+ |
InChI Key |
VPBJTGMLEJTSEK-IZZDOVSWSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)/C=C/C(=O)NC3=CC=C(C=C3)OC)C4=CN=CC=C4)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)C=CC(=O)NC3=CC=C(C=C3)OC)C4=CN=CC=C4)C |
Origin of Product |
United States |
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